molecular formula C4H9NO5S B6259550 methyl 2-hydroxy-3-sulfamoylpropanoate CAS No. 1876694-90-4

methyl 2-hydroxy-3-sulfamoylpropanoate

Cat. No.: B6259550
CAS No.: 1876694-90-4
M. Wt: 183.19 g/mol
InChI Key: BSPDBSGEGMSRBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a compound with the molecular formula C4H9NO5S and a molecular weight of 183.2. This compound is known for its significant role in various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-3-sulfamoylpropanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxypropanoic acid with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the stability of the intermediate products. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-3-sulfamoylpropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-3-sulfamoylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of glaucoma and other ocular conditions.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-3-sulfamoylpropanoate involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting this enzyme, the compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma .

Comparison with Similar Compounds

Similar Compounds

    Acetazolamide: Another sulfonamide derivative with similar enzyme inhibition properties.

    Dorzolamide: A sulfonamide used in the treatment of glaucoma with a similar mechanism of action.

    Brinzolamide: Another carbonic anhydrase inhibitor used in ocular treatments.

Uniqueness

Methyl 2-hydroxy-3-sulfamoylpropanoate is unique due to its specific molecular structure, which provides distinct pharmacokinetic properties and a favorable safety profile compared to other similar compounds. Its ability to effectively inhibit carbonic anhydrase with minimal side effects makes it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

1876694-90-4

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

methyl 2-hydroxy-3-sulfamoylpropanoate

InChI

InChI=1S/C4H9NO5S/c1-10-4(7)3(6)2-11(5,8)9/h3,6H,2H2,1H3,(H2,5,8,9)

InChI Key

BSPDBSGEGMSRBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CS(=O)(=O)N)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.